N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-fluorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4/c19-13-3-1-12(2-4-13)7-8-20-17(22)18(23)21-14-5-6-15-16(11-14)25-10-9-24-15/h1-6,11H,7-10H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDAGRLXHZLJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide typically involves the following steps:
Formation of the Dihydrobenzo Dioxin Moiety: This can be achieved by reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with appropriate reagents under controlled conditions.
Introduction of the Fluorophenethyl Group: The fluorophenethyl group can be introduced through a substitution reaction using 4-fluorophenethyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage, which can be achieved by reacting the intermediate with oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antibacterial or enzyme inhibitor.
Materials Science: Its properties may be useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The dihydrobenzo dioxin moiety and the fluorophenethyl group contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related analogs from the provided evidence. Key differences in substituents, synthesis strategies, and inferred biological properties are highlighted.
Key Observations:
Structural Differences :
- The target compound’s oxalamide bridge contrasts with ethanamine (Compound 17), ethylamine (Compound 29), indole (Compound 20), or pyridine (Compound 22) linkers. Oxalamides typically exhibit higher polarity and hydrogen-bonding capacity, which may improve binding specificity but reduce lipophilicity compared to amine-based analogs.
- Fluorine substitution is common across all compounds (4-fluorophenethyl in the target vs. 4-fluorobenzyl in Compound 17), suggesting a shared strategy to enhance electronic effects and metabolic stability.
Reductive amination (Compound 17) and Suzuki coupling (Compound 22) are prevalent methods for assembling aromatic and heterocyclic motifs .
The oxalamide group may confer enhanced stability against enzymatic degradation compared to amine-linked analogs.
Physicochemical Properties :
- The dihydrodioxin moiety in all compounds contributes to aromatic stacking interactions, but the oxalamide bridge in the target compound likely increases solubility in polar solvents relative to indole or pyridine-based derivatives.
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide is a synthetic compound notable for its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₉H₁₉N₃O₃
- Molecular Weight : 325.37 g/mol
- CAS Number : 955610-05-6
The structure incorporates a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group, which is known to influence its biological activity significantly.
Preliminary studies indicate that this compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including alpha-glucosidase and acetylcholinesterase. In silico molecular docking studies suggest favorable binding interactions with these targets, which are crucial in the management of diabetes and neurodegenerative diseases respectively.
- Antioxidant Activity : Compounds containing the benzodioxane structure often exhibit antioxidant properties. This may contribute to their protective effects against oxidative stress-related cellular damage.
Anticancer Potential
Research indicates that derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin structure may possess anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
Neuroprotective Effects
Given its interaction with acetylcholinesterase, this compound may have neuroprotective effects. Studies suggest that inhibition of this enzyme could help in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro study on enzyme inhibition | Demonstrated significant inhibition of alpha-glucosidase with IC50 values indicating potential for diabetes management. |
| Antioxidant assays | Showed promising results in reducing oxidative stress markers in cultured cells. |
| Apoptosis induction in cancer cells | Indicated that treatment with related compounds led to increased apoptosis rates in human breast cancer cell lines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
